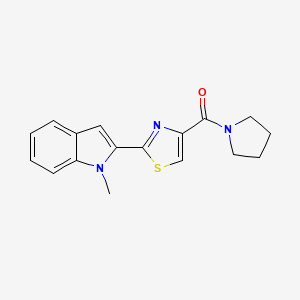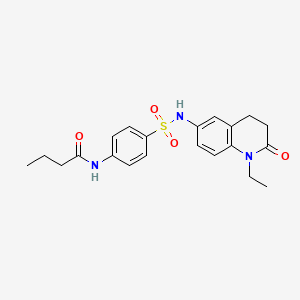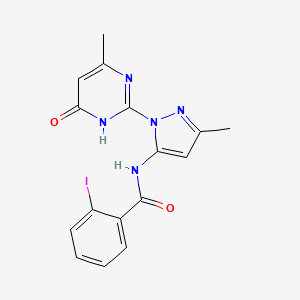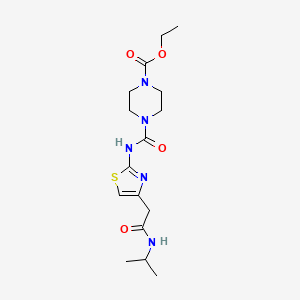![molecular formula C6H8ClI B2992971 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2242694-05-7](/img/structure/B2992971.png)
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields of research and industry. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and metabolic stability .
Méthodes De Préparation
The synthesis of 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. One common method starts with the preparation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, which is then converted to [1.1.1]propellane through a series of reactions involving strong bases and radical initiators . The final step involves the addition of iodine and chloromethyl groups to the bicyclo[1.1.1]pentane core under specific conditions, such as the use of light or heat to facilitate the reaction .
Analyse Des Réactions Chimiques
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Radical Reactions: The strained nature of the bicyclo[1.1.1]pentane core makes it susceptible to radical reactions, which can be initiated by light or heat
Common reagents used in these reactions include strong bases, radical initiators, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The compound’s unique three-dimensional structure allows it to fit into binding sites that are otherwise inaccessible to flat molecules. This can lead to selective inhibition or activation of biological pathways, making it a valuable tool in drug discovery .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane is unique compared to other similar compounds due to its specific substituents and the resulting properties. Similar compounds include:
1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane: This compound has an ethyl group instead of an iodine atom, leading to different reactivity and applications.
1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane: The presence of a chlorophenyl group introduces additional aromatic interactions, which can be useful in certain applications.
These comparisons highlight the versatility and unique properties of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
1-(chloromethyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClI/c7-4-5-1-6(8,2-5)3-5/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGHRKAOSWIOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate](/img/structure/B2992893.png)
![2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2992894.png)

![5-[(1-Benzylaziridin-2-yl)methoxy]-1-methyl-2,3-dihydroindole](/img/structure/B2992899.png)
![3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole](/img/structure/B2992900.png)
![6-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2992902.png)
![2-ethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2992905.png)
![methyl 3-(4-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2992906.png)
![5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2992907.png)
![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2992908.png)
